RIPK1-IN-9 (CAS 2682889-57-0) is a highly selective, dihydronaphthyridone-based inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). For procurement and assay design, its primary value lies in its single-digit nanomolar potency, achieving an IC50 of 1.3 nM in murine L929 cells and 2.0 nM in human U937 cells . Unlike earlier-generation hydantoin-based inhibitors, RIPK1-IN-9 provides a structurally distinct scaffold with >98% HPLC purity, making it a critical reagent for isolating RIPK1-driven necroptosis and inflammatory signaling pathways without the confounding off-target liabilities typical of legacy benchmarks .
Substituting RIPK1-IN-9 with legacy baseline inhibitors, such as Necrostatin-1 (Nec-1), introduces severe assay liabilities. Nec-1 requires significantly higher working concentrations (IC50 ~182 nM) and exhibits known off-target inhibition of indoleamine 2,3-dioxygenase (IDO), which fundamentally confounds immunomodulatory and inflammatory readouts . Furthermore, utilizing less potent generic analogs necessitates higher solvent (DMSO) volumes, increasing background toxicity in sensitive cell lines like U937. Procurement of the exact dihydronaphthyridone structure of RIPK1-IN-9 ensures sub-2 nM target engagement, preserving assay reproducibility and eliminating IDO-mediated artifacts .
In standard necroptosis assays using murine L929 cells, RIPK1-IN-9 demonstrates an IC50 of 1.3 nM . In contrast, the widely used benchmark Necrostatin-1 achieves an IC50 of approximately 182 nM to 490 nM, while clinical-stage alternatives like GSK2982772 show an IC50 of ~16 nM . This represents a >10-fold potency advantage over modern alternatives and a >100-fold advantage over legacy compounds.
| Evidence Dimension | Cellular IC50 (Necroptosis Inhibition) |
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | Necrostatin-1 (~182 nM) / GSK2982772 (~16 nM) |
| Quantified Difference | >10x to >100x lower IC50 requirement |
| Conditions | L929 cell-based assay |
Enables ultra-low dosing in murine models, minimizing solvent toxicity and preventing off-target background noise in sensitive assays.
RIPK1-IN-9 maintains its extreme potency in human cell lines, exhibiting an IC50 of 2.0 nM in U937 monocytes/macrophages . Many generic kinase inhibitors suffer from significant potency drop-offs when transitioning from murine to human models due to subtle kinase domain variations. RIPK1-IN-9's tight sub-2 nM binding across both species ensures consistent target engagement [1].
| Evidence Dimension | Cross-species IC50 stability |
| Target Compound Data | 2.0 nM (Human U937) vs 1.3 nM (Murine L929) |
| Comparator Or Baseline | Generic inhibitors with species-dependent IC50 drift |
| Quantified Difference | Near-equivalent potency (Δ 0.7 nM) across species |
| Conditions | U937 vs L929 cellular assays |
Ensures reliable translation of necroptosis inhibition from murine discovery models to human cellular validation without requiring protocol adjustments.
Unlike the legacy benchmark Necrostatin-1, which is a known dual inhibitor of RIPK1 and indoleamine 2,3-dioxygenase (IDO), RIPK1-IN-9's dihydronaphthyridone core provides high selectivity for RIPK1 without IDO cross-reactivity . This structural differentiation prevents the artificial alteration of tryptophan metabolism, a critical flaw when using Nec-1 in immunology studies .
| Evidence Dimension | Off-target IDO inhibition |
| Target Compound Data | No significant IDO inhibition |
| Comparator Or Baseline | Necrostatin-1 (Dual RIPK1/IDO inhibitor) |
| Quantified Difference | Complete elimination of IDO confounding |
| Conditions | Immunomodulatory profiling panels |
Critical for immunology and oncology assays where IDO activity must remain uninhibited to accurately assess macrophage and T-cell responses.
Due to its sub-2 nM potency and high chemical stability (>98% HPLC purity), RIPK1-IN-9 serves as a highly reliable positive control in HTS assays evaluating novel necroptosis inhibitors in L929 or U937 cell lines, allowing for lower DMSO concentrations and tighter assay windows .
Because it lacks the IDO-inhibitory off-target effects of legacy hydantoin-based compounds like Necrostatin-1, RIPK1-IN-9 provides a highly reliable tool compound for isolating the specific role of RIPK1 in macrophage polarization and tumor immune tolerance .
With near-equivalent potency in both human (U937, IC50 = 2.0 nM) and murine (L929, IC50 = 1.3 nM) cells, this compound is highly suitable for translational research workflows moving from mouse models of inflammatory bowel disease or arthritis directly to human cell validation .